molecular formula C10H9ClN2O2 B597061 Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1260797-60-1

Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B597061
CAS No.: 1260797-60-1
M. Wt: 224.644
InChI Key: ARIYWSAZEIQRAW-UHFFFAOYSA-N
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Description

Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of an ethyl ester group at the 3-position and a chlorine atom at the 6-position of the imidazo[1,2-a]pyridine ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with ethyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then subjected to cyclization using a suitable reagent like phosphorus oxychloride to form the imidazo[1,2-a]pyridine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Scientific Research Applications

Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their catalytic activity. It can also interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate can be compared with other similar compounds in the imidazo[1,2-a]pyridine family:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogues.

Properties

IUPAC Name

ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-5-12-9-4-3-7(11)6-13(8)9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIYWSAZEIQRAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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